Cas no 852-38-0 (2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole)

2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole structure
852-38-0 structure
Produktname:2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
CAS-Nr.:852-38-0
MF:C20H14N2O
MW:298.33796453476
MDL:MFCD00003100
CID:40067
PubChem ID:24855611

2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
    • 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole
    • 2-phenyl-5-(4-phenylphenyl)-1,3,4-oxadiazole
    • 5-(4'-Biphenylyl)-2-phenyl-1,3,4-oxadiazole
    • 5-PHENYL-2-(4-BIPHENYLYL)-1,3,4-OXADIAZOLE, SCINTILLATION GRADE
    • PBD
    • 2-(4-Biphenylyl)-5-phenyloxadiazole
    • 4-oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-3
    • 1,3,4-Oxadiazole, 2-(4-biphenylyl)-5-phenyl- (6CI, 8CI)
    • 2-[1,1′-Biphenyl]-4-yl-5-phenyl-1,3,4-oxadiazole (ACI)
    • 2-(4-Biphenyl)-5-phenyl-1,3,4-oxadiazole
    • 2-(p-Biphenyl)-5-phenyl-1,3,4-oxadiazole
    • 2-p-Biphenylyl-5-phenyl-1,3,4-oxadiazole
    • 2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole
    • 2-Phenyl-5-(4′-biphenylyl)-1,3,4-oxadiazole
    • 2-Phenyl-5-p-biphenylyl-1,3,4-oxadiazole
    • 5-(4′-Biphenylyl)-2-phenyl-1,3,4-oxadiazole
    • 5-p-Biphenylyl-2-phenyl-1,3,4-oxadiazole
    • NSC 24858
    • Phenyl-2-p-biphenylyl-5-oxadiazole-1,3,4
    • InChI=1/C20H14N2O/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)20-22-21-19(23-20)17-9-5-2-6-10-17/h1-14H
    • 1,4-Oxadiazole, 2-(4-biphenylyl)-5-phenyl-
    • 1,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-
    • EINECS 212-712-0
    • MFCD00003100
    • BCP11407
    • 5-Phenyl-2-(4-biphenylyl)-1,3,4-oxadiazole
    • NSC24858
    • US7R82695E
    • NS00038871
    • SCHEMBL46424
    • 2-([1,1-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
    • 2-(biphenyl-4-yl)-5-phenyl-1,3,4-oxadiazole
    • AS-68398
    • 1,3,4-Oxadiazole, 2-(1,1'-biphenyl)-4-yl-5-phenyl-
    • 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-
    • HY-59021
    • 2-[1,1'-Biphenyl]-4-yl-5-phenyl-1,3,4-oxadiazole #
    • DA-59982
    • 2-{[1,1'-BIPHENYL]-4-YL}-5-PHENYL-1,3,4-OXADIAZOLE
    • 2-Phenyl-5-diphenyl-1,3,4-oxadiazol
    • 1,3,4-Oxadiazole, 2-(4-biphenylyl)-5-phenyl-
    • CS-0006544
    • 852-38-0
    • 2-(1,1'-BIPHENYL)-4-YL-5-PHENYL-1,3,4-OXADIAZOLE
    • 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole, 98%
    • AKOS003575205
    • NSC-24858
    • WMAXWOOEPJQXEB-UHFFFAOYSA-
    • E77615
    • UNII-US7R82695E
    • 2-Biphenyl-4-yl-5-phenyl-1,3,4-oxadiazole
    • DTXSID3061213
    • MDL: MFCD00003100
    • Inchi: 1S/C20H14N2O/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)20-22-21-19(23-20)17-9-5-2-6-10-17/h1-14H
    • InChI-Schlüssel: WMAXWOOEPJQXEB-UHFFFAOYSA-N
    • Lächelt: N1=C(C2C=CC=CC=2)OC(C2C=CC(C3C=CC=CC=3)=CC=2)=N1

Berechnete Eigenschaften

  • Genaue Masse: 298.11100
  • Monoisotopenmasse: 298.111
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 23
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 355
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 38.9A^2
  • XLogP3: 4.7
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Farbloses kristallines Pulver
  • Dichte: 1.1743 (rough estimate)
  • Schmelzpunkt: 167-169 °C (lit.)
  • Siedepunkt: 439.76°C (rough estimate)
  • Flammpunkt: 240.7±20.8 °C
  • Brechungsindex: 1.5700 (estimate)
  • PSA: 38.92000
  • LogP: 5.07060
  • Löslichkeit: {"error_code":"54004","error_msg":"Please recharge"}Zerlegung.

2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole Sicherheitsinformationen

2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM185818-5g
2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
852-38-0 95%
5g
$*** 2023-05-29
Alichem
A019113504-5g
2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
852-38-0 95%
5g
$234.00 2023-08-31
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
257850-5G
2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
852-38-0 98%
5G
¥1266.97 2022-02-24
eNovation Chemicals LLC
D769731-25g
2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
852-38-0 98%
25g
$430 2024-06-07
1PlusChem
1P004VOQ-250mg
2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
852-38-0 98%
250mg
$14.00 2024-04-21
1PlusChem
1P004VOQ-5g
2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
852-38-0 98%
5g
$92.00 2024-04-21
abcr
AB289238-5g
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole, 95%; .
852-38-0 95%
5g
€235.40 2025-03-19
Aaron
AR004VX2-1g
2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
852-38-0 97%
1g
$28.00 2025-02-10
eNovation Chemicals LLC
D769731-1g
2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
852-38-0 98%
1g
$80 2024-06-07
1PlusChem
1P004VOQ-1g
2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole
852-38-0 98%
1g
$28.00 2024-04-21

2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Tetraethylammonium bromide ,  N-Hydroxyphthalimide ,  Tetraethylammonium p-toluenesulfonate Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  3 h, 25 °C
1.2 7 h, 25 °C
Referenz
Electrochemical one-pot synthesis of five-membered azaheterocycles via [4 + 1] cyclization
Wang, Qiang; Wang, Xincan; Liu, Qiang; Xie, Guanqun; Ding, Shujiang; et al, Organic Chemistry Frontiers, 2020, 7(23), 3912-3917

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide ,  Sodium carbonate Catalysts: Ferrocene ,  Platinum Solvents: Dimethylformamide ,  Water ;  6 h, 25 °C
Referenz
Electrocatalytic synthesis of 2,5-disubstituted 1,3,4-oxadiazoles
Li, Mengfan; Wang, Rong; Hao, Wenjuan; Jiang, Bo, Youji Huaxue, 2020, 40(6), 1540-1548

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  10 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Referenz
17O NMR studies of substituted 1,3,4-oxadiazoles
Gierczyk, Blazej; Zalas, Maciej; Kazmierczak, Marcin; Grajewski, Jakub; Pankiewicz, Radoslaw; et al, Magnetic Resonance in Chemistry, 2011, 49(10), 648-654

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Trichloroacetonitrile ,  Triphenylphosphine (polymer-supported) Solvents: Acetonitrile ;  20 min, 150 °C
Referenz
A simple and efficient one step synthesis of 1,3,4-oxadiazoles utilizing polymer-supported reagents and microwave heating
Wang, Ying; Sauer, Daryl R.; Djuric, Stevan W., Tetrahedron Letters, 2006, 47(1), 105-108

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Hydrogen peroxide Catalysts: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 7 h, rt
Referenz
Iodine-catalysed oxidative cyclization of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles
Majji, Ganesh; Rout, Saroj Kumar; Guin, Srimanta; Gogoi, Anupal; Patel, Bhisma K., RSC Advances, 2014, 4(11), 5357-5362

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium acetate Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Palladium chloride Solvents: Dimethylformamide ;  3 h, 130 °C
Referenz
Palladium-catalyzed one-pot synthesis of diazoles via tert-butyl isocyanide insertion
Fan, Xiang-Yuan; Jiang, Xiao; Zhang, Ying; Chen, Zhen-Bang; Zhu, Yong-Ming, Organic & Biomolecular Chemistry, 2015, 13(41), 10402-10408

Synthetic Routes 7

Reaktionsbedingungen
1.1 Solvents: tert-Butanol ;  2 - 3 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hypochlorite Solvents: Water ;  1 - 2 h, rt
Referenz
Sodium hypochlorite-mediated synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and aldehydes
Paidi, Karuna Raman; Kolli, Murali Krishna; Reddy, Eeda Koti; Pedakotla, Venkata Ramana, Chemistry of Heterocyclic Compounds (New York, 2020, 56(3), 371-376

2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole Raw materials

2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole Preparation Products

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